2-[(1S)-1-{[tert-Butyl(dimethyl)silyl]oxy}ethyl]-1H-benzimidazole
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Overview
Description
2-[(1S)-1-{[tert-Butyl(dimethyl)silyl]oxy}ethyl]-1H-benzimidazole is an organic compound that features a benzimidazole core with a tert-butyldimethylsilyl (TBS) protecting group attached to the oxygen atom. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the protection of hydroxyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1S)-1-{[tert-Butyl(dimethyl)silyl]oxy}ethyl]-1H-benzimidazole typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like methylene chloride at room temperature. The general reaction scheme is as follows:
Starting Material: The synthesis begins with a benzimidazole derivative that contains a hydroxyl group.
Protection Step: The hydroxyl group is protected by reacting with TBDMS-Cl and imidazole in methylene chloride, resulting in the formation of the TBS-protected benzimidazole.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Chemical Reactions Analysis
Types of Reactions
2-[(1S)-1-{[tert-Butyl(dimethyl)silyl]oxy}ethyl]-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like KMnO4 or OsO4.
Reduction: Reduction can be achieved using agents such as NaBH4 or LiAlH4.
Substitution: The TBS group can be substituted under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or OsO4 in the presence of a co-oxidant.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Acidic conditions (e.g., acetic acid) or basic conditions (e.g., NaOH).
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of deprotected benzimidazole or other substituted derivatives.
Scientific Research Applications
2-[(1S)-1-{[tert-Butyl(dimethyl)silyl]oxy}ethyl]-1H-benzimidazole has several applications in scientific research:
Chemistry: Used as a protecting group in organic synthesis to protect hydroxyl groups during multi-step reactions.
Biology: Employed in the synthesis of biologically active molecules and natural products.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-[(1S)-1-{[tert-Butyl(dimethyl)silyl]oxy}ethyl]-1H-benzimidazole involves the protection of hydroxyl groups through the formation of a stable TBS ether. The TBS group provides steric hindrance, preventing unwanted reactions at the hydroxyl site. The compound can be deprotected under specific conditions, allowing for further functionalization of the molecule .
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl chloride (TBDMS-Cl): Used for the protection of hydroxyl groups in various organic compounds.
tert-Butyldiphenylsilyl chloride (TBDPS-Cl): Another silylating agent used for similar purposes but provides different steric and electronic properties.
Uniqueness
2-[(1S)-1-{[tert-Butyl(dimethyl)silyl]oxy}ethyl]-1H-benzimidazole is unique due to its specific combination of a benzimidazole core and a TBS protecting group. This combination offers a balance of stability and reactivity, making it suitable for various synthetic applications .
Properties
CAS No. |
648429-04-3 |
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Molecular Formula |
C15H24N2OSi |
Molecular Weight |
276.45 g/mol |
IUPAC Name |
[(1S)-1-(1H-benzimidazol-2-yl)ethoxy]-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C15H24N2OSi/c1-11(18-19(5,6)15(2,3)4)14-16-12-9-7-8-10-13(12)17-14/h7-11H,1-6H3,(H,16,17)/t11-/m0/s1 |
InChI Key |
IHBOKQSIZIOZTG-NSHDSACASA-N |
Isomeric SMILES |
C[C@@H](C1=NC2=CC=CC=C2N1)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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